1-Cyclohexylethanamine

Description

Significance of Chiral Amines in Modern Chemistry

Chiral amines are organic compounds that hold a position of immense importance in modern chemistry, largely due to their role as essential building blocks and intermediates in the synthesis of high-value chemical products. d-nb.inforesearchgate.net These molecules, characterized by a chiral center at the carbon atom attached to the amine group, exist as non-superimposable mirror images called enantiomers. openaccessgovernment.org This structural property is fundamental in many biological and chemical systems.

The significance of chirality is particularly pronounced in the pharmaceutical industry, where approximately 40-45% of small-molecule drugs contain chiral amine fragments. acs.orgnih.gov The therapeutic effect of a drug is often dependent on a specific enantiomer, as biological systems like cellular receptors and enzymes are themselves chiral and interact differently with each enantiomer. openaccessgovernment.orghilarispublisher.com A well-known historical example is the thalidomide (B1683933) tragedy, where one enantiomer provided the desired therapeutic effect while the other caused severe birth defects, underscoring the critical need for enantiomerically pure compounds in medicine. openaccessgovernment.orghims-biocat.eu

Beyond pharmaceuticals, chiral amines are crucial in the agrochemical industry for the development of effective and selective pesticides and herbicides. d-nb.infoacs.org They also serve as:

Chiral auxiliaries and building blocks: Guiding the stereochemical outcome of chemical reactions to produce specific enantiomers of a desired product. acs.org

Resolving agents: Used to separate racemic mixtures (equal mixtures of both enantiomers) into their individual, pure enantiomers. acs.orgchemicalbook.com

Ligands in asymmetric catalysis: Forming complexes with metal catalysts to facilitate highly selective chemical transformations. acs.org

The development of efficient and sustainable methods for synthesizing chiral amines, such as asymmetric hydrogenation and biocatalysis, remains a major focus of contemporary chemical research. acs.orgresearchgate.netnumberanalytics.com

Overview of 1-Cyclohexylethanamine and its Stereoisomers ((S)-(+)-1-Cyclohexylethanamine, (R)-(-)-1-Cyclohexylethanamine)

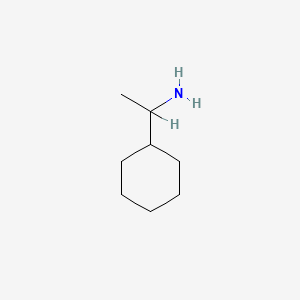

This compound is a primary amine with the molecular formula C₈H₁₇N. biosynth.com Its structure consists of a cyclohexane (B81311) ring attached to an ethylamine (B1201723) group. The carbon atom bonded to both the cyclohexane ring and the amine group is a chiral center, meaning this compound can exist as a pair of enantiomers: (S)-(+)-1-Cyclohexylethanamine and (R)-(-)-1-Cyclohexylethanamine.

These stereoisomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in spatial arrangement leads to distinct optical properties, specifically how they rotate plane-polarized light. The (S)-(+) isomer rotates light in a clockwise direction (dextrorotatory), while the (R)-(-) isomer rotates it in a counter-clockwise direction (levorotatory). chemimpex.comsigmaaldrich.com

In chemical research, these enantiomers are valuable as chiral building blocks and resolving agents. chemicalbook.com For instance, they are used to separate racemic mixtures of acids, such as chloromandelic acid, which is an important intermediate in the synthesis of pharmaceuticals like the antiplatelet agent clopidogrel. The specific configuration of the amine is crucial for its role as a chiral auxiliary, where it helps control the stereochemistry of a reaction to yield an enantiomerically pure product.

Below is a table summarizing some of the key physical and chemical properties of the stereoisomers of this compound.

| Property | (S)-(+)-1-Cyclohexylethanamine | (R)-(-)-1-Cyclohexylethanamine |

| CAS Number | 17430-98-7 sigmaaldrich.com | 5913-13-3 chemimpex.com |

| Molecular Formula | C₈H₁₇N sigmaaldrich.com | C₈H₁₇N chemimpex.com |

| Molecular Weight | 127.23 g/mol sigmaaldrich.com | 127.23 g/mol chemimpex.com |

| Appearance | Liquid sigmaaldrich.com | Colorless to almost colorless clear liquid chemimpex.com |

| Boiling Point | 60 °C at 12 mmHg sigmaaldrich.com | 177-178 °C (lit.) chemicalbook.com; 59 - 61 °C at 12 mmHg chemimpex.com |

| Density | 0.856 g/mL at 25 °C (lit.) sigmaaldrich.com | 0.866 g/mL at 20 °C (lit.) chemicalbook.com; 0.87 g/mL chemimpex.com |

| Optical Rotation | [α]25/D +3.5°, neat sigmaaldrich.com | [α]20/D = -3.3° (neat) chemimpex.com |

| Refractive Index | n20/D 1.4614 (lit.) sigmaaldrich.com | n20/D = 1.46 chemimpex.com |

Historical Context of Research on Cyclohexylethanamine Derivatives

The study of amines dates back to the early development of organic chemistry, with initial syntheses involving the reaction of ammonia (B1221849) with alkyl halides. numberanalytics.com The specific historical trajectory of this compound itself is closely tied to the broader evolution of chiral amine synthesis and application. While early literature from the 1930s mentions the compound and its salts, significant research interest grew with the increasing demand for enantiomerically pure compounds in the mid-20th century and beyond. chemicalbook.com

Research into cyclohexylethanamine and its derivatives has progressed alongside advancements in asymmetric synthesis. Initially, compounds like this compound were primarily valued for their role as resolving agents. The process of resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, like (R)-(-)-1-cyclohexylethanamine, to form a pair of diastereomeric salts. chemicalbook.com These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once separated, the pure enantiomers can be recovered.

In more recent decades, research has expanded to utilize cyclohexylethanamine derivatives in more sophisticated applications. For example, they are employed as chiral auxiliaries and as ligands in transition-metal catalyzed reactions, which are cornerstones of modern asymmetric synthesis. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938494 | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7 | |

| Record name | 1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Cyclohexanemethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes for 1-Cyclohexylethanamine

Traditional methods for synthesizing this compound are well-documented and widely practiced in chemical research and industry.

One common approach involves the alkylation of cyclohexylamine. atamanchemicals.com This method introduces an ethyl group to the nitrogen atom of cyclohexylamine. The reaction can be performed using an ethylating agent, such as ethyl bromide, to yield N-ethylcyclohexylamine, which is another name for this compound when the ethyl group is attached to the nitrogen. cymitquimica.com Another variation is the alkylation of ammonia (B1221849) with cyclohexanol, which can also produce cyclohexylamine, a precursor for this compound. atamanchemicals.com

Reductive amination represents a versatile and widely used method for synthesizing this compound. This process involves the reaction of a cyclohexyl ketone with an amine to form an imine intermediate, which is then reduced to the final amine product. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com The reaction can often be carried out as a one-pot procedure, combining the ketone, amine, and reducing agent together. youtube.com For instance, the reductive amination of cyclohexyl methyl ketone with ammonia would yield this compound.

A related approach is the direct reduction of a pre-formed imine. For example, an imine synthesized from cyclohexyl methyl ketone and a suitable amine can be reduced to this compound.

The synthesis of specific enantiomers of this compound is crucial for its application in asymmetric synthesis and pharmaceuticals. lookchem.com Several methods have been developed to obtain the (R) and (S) isomers with high enantiomeric purity.

One strategy involves asymmetric hydrogenation of a prochiral precursor. For example, the asymmetric hydrogenation of N-(1-cyclohexylvinyl)acetamide using a rhodium catalyst with a chiral bisphosphine ligand like Duanphos can produce (S)-(+)-1-cyclohexylethylamine with high enantiomeric excess (ee). Another patented method describes the asymmetric hydrogenation of an enamide intermediate to produce optically active 1-cyclohexylethylamine. google.com

Optical resolution is another key technique. Racemic 1,1'-binaphthyl-2,2'-dicarboxylic acid has been efficiently resolved using (R)-(-)-1-cyclohexylethylamine to yield the (R)-enantiomer of the diacid in high enantiomeric excess. thieme-connect.comacs.org

The reaction of (R)-(−)-1-cyclohexylethylamine with borane (B79455) dimethylsulfide complex in diethyl ether results in the formation of crystalline (R)-N-1-cyclohexylethylamine borane (CHEAB). researchgate.netresearchgate.net This synthesis is typically carried out under an inert argon atmosphere at room temperature. researchgate.netresearchgate.net The formation of this amine-borane adduct has been confirmed through various analytical techniques, including FTIR, Raman, and NMR spectroscopy. researchgate.netresearchgate.net This compound is of interest due to the presence of dihydrogen bonds, which are stronger than the dispersion forces in comparable alkanes like ethane. acs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| (R)-(−)-1-Cyclohexylethylamine | Borane dimethylsulfide | Diethyl ether | Argon atmosphere, 20 °C | (R)-N-1-Cyclohexylethylamine borane (CHEAB) | researchgate.netresearchgate.net |

(S)-(+)-1-Cyclohexylethylamine serves as a valuable chiral building block and ligand in the synthesis of chiral catalysts. lookchem.com It is used as an intermediate in the synthesis of (S)-(-)-ferrocenylimine through its reaction with ferrocenecarboxaldehyde. lookchem.comsigmaaldrich.com Furthermore, it has been incorporated into the structure of chiral catalysts for asymmetric reactions. For instance, a chiral catalyst for the asymmetric Michael reaction was synthesized by reacting (S)-(+)-1-cyclohexylethylamine with a diazadioxocalix arene triazine derivative, achieving high yields and enantioselectivity. dergipark.org.tr

| Reactant | Reaction | Product/Application | Reference |

|---|---|---|---|

| (S)-(+)-1-Cyclohexylethylamine | Reaction with ferrocenecarboxaldehyde | (S)-(-)-Ferrocenylimine | lookchem.comsigmaaldrich.com |

| (S)-(+)-1-Cyclohexylethylamine | Reaction with diazadioxocalix arene triazine derivative | Chiral catalyst for asymmetric Michael reaction | dergipark.org.tr |

Specific Procedures for Enantiopure Isomers

Advanced Synthetic Strategies and Innovations

Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methods. Advanced strategies for the synthesis of this compound and its derivatives often focus on catalysis and stereocontrol. liverpool.ac.uk

Innovations in this area include the development of novel catalytic systems for reductive amination and asymmetric hydrogenation. wikipedia.org For example, the use of transition metal catalysts, such as palladium, can facilitate various coupling and cyclization reactions that may be adapted for the synthesis of complex amine structures. numberanalytics.com The design of more effective chiral ligands and auxiliaries is an ongoing area of research to improve the enantioselectivity of these reactions. acs.org

Furthermore, biocatalysis, employing enzymes like transaminases, presents a green alternative for the synthesis of chiral amines, although challenges in scalability and enzyme stability may need to be addressed. The continuous development of synthetic methodologies, including flow chemistry, also offers potential for more efficient and scalable production of this compound.

Chemoenzymatic Approaches for Stereoselective Synthesis

The demand for enantiopure chiral amines has driven the development of chemoenzymatic strategies, which leverage the high selectivity of enzymes. whiterose.ac.ukmdpi.com These methods offer sustainable and efficient routes to compounds like this compound. whiterose.ac.uk

Enzymes such as ω-transaminases (ω-TAs) and reductive aminases (RedAms) are pivotal in this field. whiterose.ac.uklookchem.com ω-TAs can be used in three primary ways for producing enantiopure amines: the kinetic resolution of a racemic amine mixture, the asymmetric synthesis from a prochiral ketone, and the deracemization of a racemic amine. whiterose.ac.uk For instance, fungal RedAms have demonstrated the ability to synthesize a wide array of primary amines, including (S)-(+)-1-Cyclohexylethanamine, with high conversion rates (up to >97%) and excellent enantiomeric excess. lookchem.com A notable advantage of these enzymes is their ability to utilize ammonia directly as the amine donor and their enhanced thermal stability compared to other enzyme families. lookchem.com

Protein engineering has been instrumental in advancing these biocatalytic methods, improving enzyme stability, substrate scope, and even altering stereopreference to meet specific synthetic needs. whiterose.ac.uk

Table 1: Chemoenzymatic Synthesis Approaches for Chiral Amines

| Enzyme Type | Synthetic Approach | Key Features | Reported Outcome for Primary Amines |

|---|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric synthesis, Kinetic resolution, Deracemization | PLP-dependent, (S)- and (R)-selective variants exist. whiterose.ac.uk | High yield and excellent enantioselectivity (>99% ee) for various amines. whiterose.ac.uk |

| Reductive Aminases (RedAms) | Asymmetric synthesis from ketones | Superior ability to use ammonia as amine donor; greater thermal stability. lookchem.com | Conversions up to >97% with excellent enantiomeric excess. lookchem.com |

Development of Novel Catalytic Systems for Asymmetric Synthesis

Asymmetric hydrogenation is a powerful technique for creating chiral molecules from prochiral precursors. wikipedia.org The development of novel catalytic systems for this purpose is a cornerstone of modern organic synthesis. frontiersin.orgnih.gov

One prominent method for preparing optically active 1-cyclohexylethylamine involves the asymmetric hydrogenation of a corresponding enamide, such as N-(1-cyclohexylvinyl)acetamide. google.com This reaction is typically carried out using a chiral catalyst under hydrogen pressure. For example, a patented method describes this hydrogenation in a methanol (B129727) solvent at a temperature of 20-30°C for 1-4 hours, followed by hydrolysis to yield the final amine. google.com

Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are central to these catalytic systems. wikipedia.orgajchem-b.comdicp.ac.cn For instance, palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos or (S)-SynPhos, have proven highly effective for the asymmetric hydrogenation of activated imines in trifluoroethanol, achieving enantioselectivities ranging from 87% to 99% ee. dicp.ac.cn Similarly, chiral ruthenium complexes containing N-sulfonylated 1,2-diamine ligands are effective for the asymmetric transfer hydrogenation of imines. ajchem-b.com The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and stereoselectivity. dicp.ac.cn

Table 2: Catalytic Systems for Asymmetric Synthesis of Chiral Amines

| Catalyst System | Substrate Type | Solvent | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Pd(CF₃CO₂)₂ / (S)-SegPhos | N-diphenylphosphinyl ketimines | Trifluoroethanol (TFE) | 87-99% dicp.ac.cn |

| Pd(CF₃CO₂)₂ / (S)-SynPhos | N-tosylimines | Trifluoroethanol (TFE) | 88-97% dicp.ac.cn |

| Ruthenium / N-sulfonylated 1,2-diamine | Ketones and Imines | Not specified | High stereoselectivity reported. ajchem-b.com |

| Chiral Catalyst / H₂ | Enamides | Methanol | Yields optically active 1-cyclohexylethylamine. google.com |

Derivatization Reactions and Functional Group Transformations

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for its incorporation into more complex molecular architectures.

Formation of Amides and Imines

The nucleophilic nature of the amine group in this compound facilitates its reaction with carbonyl compounds to form amides and imines. The formation of amides typically involves reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride. libretexts.org The efficiency of this reaction is largely dependent on the leaving group of the acid derivative. libretexts.org

A common derivatization is the formation of an imine, or Schiff base, through condensation with an aldehyde or ketone. For example, (R)-(-)-1-Cyclohexylethylamine reacts with benzaldehyde (B42025) to form benzylidene(1-cyclohexylethyl)amine. chemicalbook.comfishersci.com This reaction is also a foundational step in the preparation of more complex chiral structures. Additionally, this compound is used to prepare chiral polymethacrylamides, which serve as chiral stationary phases for chromatographic separations. fishersci.com

Preparation of Chiral Schiff Base Derivatives

The reaction of this compound with aldehydes to form chiral Schiff bases is a key strategy for creating chiral ligands and sensors. A notable example is the synthesis of novel chiral Schiff base derivatives of calix selcuk.edu.trarenes. selcuk.edu.tr In one study, (R)-(−)-1-cyclohexylethylamine was reacted with 5,17-diformyl-25,27-dipropoxy-26,28-dihydroxycalix selcuk.edu.trarene in a chloroform/methanol mixture to produce the corresponding chiral calix selcuk.edu.trarene Schiff base in yields between 69–80%. selcuk.edu.tr These macrocyclic compounds exhibit potential for enantioselective recognition of other amines. chemicalbook.comselcuk.edu.trscientificlabs.co.uk

Similarly, a Schiff base zinc(II) complex, named Zn-cyclohexyl, was prepared by first reacting (R)-1-cyclohexylethylamine with salicylaldehyde (B1680747), followed by the addition of zinc(II) acetate. semanticscholar.org Such complexes are investigated for their fluorescence and ion-sensing properties. semanticscholar.org

Table 3: Synthesis of Chiral Schiff Base Derivatives

| Aldehyde Reactant | Amine Reactant | Product Type | Reported Yield |

|---|---|---|---|

| Diformyl-calix selcuk.edu.trarene | (R)-(−)-1-Cyclohexylethylamine | Chiral Calix selcuk.edu.trarene Schiff Base | 69–80% selcuk.edu.tr |

| Salicylaldehyde | (R)-1-Cyclohexylethylamine | Schiff Base Ligand for Zn(II) complex | Not specified semanticscholar.org |

| Benzaldehyde | (R)-(-)-1-Cyclohexylethylamine | Imine (benzylidene(1-cyclohexylethyl)amine) | Not specified chemicalbook.comfishersci.com |

Functionalization to Oxazoles, 1,4-Oxazines, and Oxazinones

Recent advancements in C-H functionalization have enabled the conversion of primary aliphatic amines into valuable heterocyclic compounds. acs.orgnih.gov An iodine-catalyzed, metal-free strategy has been developed for the synthesis of oxazoles from primary amines and 1,2-diketones under aerobic conditions. acs.orgnih.gov

Specifically, the reaction of 1-cyclohexylethylamine with 9,10-phenanthrenequinone, using iodine as a catalyst, affords the corresponding 2-substituted phenanthro[9,10-d]oxazole derivative. acs.orgnih.gov This transformation proceeds via a dual α,α-C(sp³)-H functionalization. The reaction yielded the desired oxazole (B20620) as a pale yellow solid in 68% yield. nih.gov This methodology highlights a sustainable route to polycyclic N,O-heteroaromatics from simple amines. acs.orgnih.gov While direct synthesis of 1,4-oxazines and oxazinones from this compound is not explicitly detailed, the developed catalytic systems show potential for these transformations by engaging both α- and β-C(sp³)-H bonds in other primary amines. nih.gov

Synthesis of N-alkylpyridinium photosensitizers

Chiral amines like this compound are valuable for creating specialized chemical tools such as photosensitizers. Chiral N-alkylpyridinium photosensitizers have been prepared by reacting 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) with (R)-(−)-1-cyclohexylethylamine. acs.orgacs.orgthermofisher.in

The resulting N-(1-cyclohexylethyl)-2,4,6-triphenylpyridinium salt acts as a chiral triplet photosensitizer. acs.orgacs.org Laser flash photolysis studies confirmed the detection of their triplet excited states. acs.orgresearchgate.net These chiral photosensitizers have been applied in asymmetric photochemical reactions, such as the cyclization of 5-methyl-4-hexenoic acid to its corresponding γ-lactone, where they induced enantioselectivity, albeit with low enantiomeric excess (up to 7%). acs.orgacs.org

Table of Compounds

Polymer Synthesis Utilizing this compound Derivatives

The chiral nature of this compound makes it a valuable monomer in the synthesis of specialized polymers with stereospecific properties. These polymers find applications in fields requiring molecular recognition, such as chiral chromatography.

Optically Active Polyamines

New optically active polyamines can be synthesized through the polycondensation of chiral this compound derivatives. bohrium.com One reported method involves the reaction of (R)-(-)-1-cyclohexylethylamine with p-xylylene dibromide. bohrium.comresearchgate.net

The synthesis is typically conducted in a solvent mixture, such as acetonitrile/o-dichlorobenzene, in the presence of a base like potassium carbonate. The reaction mixture is heated to facilitate the polycondensation process. bohrium.comresearchgate.net After an initial reaction period, additional (R)-(-)-1-cyclohexylethylamine can be added to ensure the reaction proceeds to completion. bohrium.com To prevent further polymerization or side reactions, the terminal amine groups of the resulting polymer are "end-capped." This is achieved by introducing an excess amount of a capping agent, such as benzyl (B1604629) bromide. bohrium.com

Purification of the synthesized polyamine is carried out by dissolving the crude product in a suitable solvent like chloroform, followed by precipitation in a non-solvent such as methanol or a methanol/acetone mixture. bohrium.com Spectroscopic analysis, including Fourier-transform infrared (FTIR) spectroscopy, is used to confirm the structure of the resulting linear polymer and to ensure that no undesirable quaternary amine contaminants are present. bohrium.com These optically active polyamines are of interest for their potential use as chiral ligands for molecular recognition. bohrium.com

Table 1: Synthesis of Optically Active Polyamine from (R)-(-)-1-Cyclohexylethylamine

| Parameter | Details | Source |

| Monomers | (R)-(-)-1-Cyclohexylethylamine, p-Xylylene Dibromide | bohrium.comresearchgate.net |

| Base | Potassium Carbonate | bohrium.comresearchgate.net |

| Solvent | Acetonitrile/o-Dichlorobenzene | bohrium.com |

| Reaction Temperature | 90°C | bohrium.com |

| End-capping Agent | Benzyl Bromide | bohrium.com |

| Purification Method | Reprecipitation (Chloroform/Methanol) | bohrium.com |

Chiral Polymethacrylamides for Chromatographic Stationary Phases

This compound is a key building block for creating chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.netthno.orgiastate.edu The process involves the synthesis of a chiral monomer, followed by its polymerization and immobilization onto a support material, typically silica (B1680970) gel. iastate.edumdpi.com

First, the chiral monomer, N-(1-cyclohexylethyl)methacrylamide or N-(1-cyclohexylethyl)acrylamide (CEA), is synthesized by reacting 1-cyclohexylethylamine with an appropriate acyl chloride, such as methacryloyl chloride or acryloyl chloride. bohrium.comresearchgate.net

This chiral monomer is then polymerized to form polymethacrylamide. Radical polymerization is a common method, often initiated by a compound like benzoyl peroxide. bohrium.com To create a robust stationary phase suitable for HPLC, the polymerization is frequently a copolymerization, incorporating a cross-linking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA). bohrium.comresearchgate.net This results in a cross-linked polymer network.

The resulting chiral polymer is then immobilized on silica gel to create the final CSP. iastate.edu There are two primary strategies for this immobilization:

"Grafting to" : The chiral polymer is synthesized first and then chemically bonded to the surface of the silica gel. mdpi.com

"Grafting from" : The polymerization is initiated from the surface of modified silica gel, growing the polymer chains directly on the support. mdpi.com

Research comparing these two methods for similar acrylamide-based polymers has shown that the "grafting to" approach can result in a CSP with higher chiral recognition ability, potentially due to a more uniform and well-defined polymer layer on the silica surface. mdpi.com The performance of these CSPs can be further enhanced by "end-capping" residual silanol (B1196071) groups on the silica surface to minimize non-specific interactions that can lead to poor peak shape during chromatographic separation. mdpi.com Poly(N-(1-cyclohexylethyl)methacrylamide)-based CSPs have demonstrated the ability to resolve various racemic compounds. iastate.eduresearchgate.net

Table 2: Synthesis of Chiral Polymethacrylamide Stationary Phase

| Step | Component / Method | Purpose | Source |

| Monomer Synthesis | S-(+)-1-Cyclohexylethylamine + Acryloyl Chloride | To form N-(1-cyclohexylethyl)acrylamide (CEA) monomer | bohrium.comresearchgate.net |

| Polymerization | Radical Polymerization (Benzoyl Peroxide initiator) | To form the chiral polymer | bohrium.com |

| Cross-linking | Ethylene Glycol Dimethacrylate (EGDMA) | To create a stable, cross-linked polymer network | bohrium.comresearchgate.net |

| Immobilization | "Grafting to" or "Grafting from" on silica gel | To create the Chiral Stationary Phase (CSP) for HPLC | mdpi.com |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Properties of the Amine Moiety

The primary amine group (-NH2) in 1-Cyclohexylethanamine is characterized by a lone pair of electrons on the nitrogen atom, making it a competent nucleophile. lkouniv.ac.in This allows it to readily participate in reactions with a variety of electrophilic compounds. The basicity of the amine (pKa ≈ 10.89) facilitates its role as a nucleophile. lookchem.com

Common nucleophilic reactions include:

Acylation: It reacts with acyl chlorides or acid anhydrides to form corresponding amides. For instance, the reaction with methacryloyl chloride yields a chiral amide monomer.

Alkylation: Reaction with alkyl halides can produce N-alkylated secondary and tertiary amines.

Condensation Reactions: It can undergo condensation with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). cymitquimica.comchemicalbook.com For example, it reacts with benzaldehyde (B42025) to form benzylidene(1-cyclohexylethyl)amine. chemicalbook.com

Urea and Carbamate Formation: Reactions with isocyanates and chloroformates yield ureas and carbamates, respectively.

The nucleophilicity of the amine is influenced by the steric hindrance imposed by the adjacent bulky cyclohexyl group. While the amine is readily available for reactions, this steric bulk can affect the rate and accessibility of the nitrogen's lone pair to certain electrophiles compared to less hindered amines.

Stereochemical Influence on Reaction Pathways

The presence of a stereocenter at the carbon atom attached to both the amine and the cyclohexyl group makes this compound a valuable chiral molecule in asymmetric synthesis. chemimpex.com Its specific (R) or (S) configuration can direct the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. chemimpex.com

Diastereoselective Reactions

When used as a chiral auxiliary, this compound can induce the formation of diastereomers in unequal amounts. The chiral center of the amine directs the approach of a reagent to a prochiral center elsewhere in the molecule, leading to a diastereoselective outcome.

However, the degree of diastereoselectivity is highly dependent on the specific reaction. In some cases, the steric bulk of the cyclohexyl group results in low diastereoselectivity. For example, in Mannich reactions with resorcarenes and formaldehyde, (R)-1-cyclohexylethylamine showed no diastereoselectivity, in contrast to the high selectivity observed with 1-phenylethylamine. rsc.orgresearchgate.net Similarly, its use as a chiral auxiliary in Kolbe oxidations with various co-acids resulted in low diastereomeric excess (<10% de). scielo.br This suggests that while the chiral center is present, its ability to effectively control the stereochemical pathway can be limited in certain transformations, possibly due to the flexibility of the cyclohexyl ring compared to a more rigid phenyl group. rsc.org

Enantioselective Transformations

This compound is frequently employed in enantioselective transformations, where its chirality is transferred to the product. One notable application is in crystallization-induced asymmetric transformations. For instance, when the rapidly interconverting enantiomers of a keto-acid were treated with optically pure (R)-(−)-1-cyclohexylethylamine, a diastereomeric salt crystallized preferentially. rsc.org Subsequent photoreaction of this salt led to the formation of the product with a high enantiomeric excess (up to 90% ee). rsc.org

In another study, the single crystal-to-single crystal retro-Claisen photorearrangement of a salt formed between 7-(4-carboxybenzoyl) norbornene and (S)-1-cyclohexylethylamine was investigated. ubc.ca This ionic chiral auxiliary-mediated reaction yielded the product with a 60% enantiomeric excess. The study revealed that conformational changes in the reactant molecules during the reaction allowed for the formation of the minor enantiomer, explaining the observed enantioselectivity. ubc.ca These examples highlight how the amine's chirality, fixed in a crystal lattice, can effectively control the stereochemical outcome of solid-state reactions.

Catalytic Applications and Mechanisms

Beyond its role as a stoichiometric chiral auxiliary, this compound and its derivatives are pivotal in various catalytic processes, from being incorporated into larger chiral structures to acting as organocatalysts themselves.

Role as Chiral Building Block

Both the (R) and (S) enantiomers of this compound serve as versatile chiral building blocks for the synthesis of more complex, enantiomerically pure molecules. chemimpex.comchemimpex.comcymitquimica.com Their high optical purity (often ≥99% ee) makes them valuable starting materials. lookchem.com

They are used to prepare:

Chiral Ligands: For use in metal-catalyzed asymmetric reactions. chemimpex.com

Chiral Stationary Phases: For the chromatographic separation of racemic compounds. Chiral polymethacrylamides derived from 1-cyclohexylethylamine have been used for the liquid-chromatographic resolution of racemic amides. chemicalbook.com

Pharmaceutical and Agrochemical Intermediates: The chirality is essential for the biological activity of many target molecules. chemimpex.comchemimpex.commdpi.com For example, it is a precursor for inhibitors of tumour necrosis factor-α (TNF-α). mdpi.com

Chiral Catalysts: It can be incorporated into larger catalytic scaffolds, such as thiourea-based organocatalysts.

The synthesis of these more complex molecules often begins with a simple reaction at the amine's nucleophilic center, such as amide or imine formation, to attach the chiral fragment to a larger molecular framework.

Asymmetric Organocatalysis in Michael Additions

Derivatives of this compound are used in asymmetric organocatalysis, a field that uses small organic molecules to catalyze enantioselective reactions. beilstein-journals.orgrsc.org While direct use in Michael additions is less common than its more studied cousin, 1,2-diaminocyclohexane, derivatives incorporating the 1-cyclohexylethylamine scaffold have shown promise. beilstein-journals.org

The general mechanism for primary amine-catalyzed Michael additions involves the formation of a dienamine intermediate. nih.gov In the context of a vinylogous Michael addition, the chiral primary amine catalyst reacts with an α,β-unsaturated ketone to form a dienamine. This intermediate then attacks a Michael acceptor, such as a nitroalkene. The chirality of the amine catalyst dictates the facial selectivity of the attack, leading to an enantiomerically enriched product. The bulky cyclohexyl group on the catalyst can play a crucial role in shielding one face of the dienamine, enhancing stereoselectivity. After the C-C bond formation, the intermediate is hydrolyzed to release the product and regenerate the amine catalyst.

Thiourea (B124793) catalysts derived from chiral amines like 1-cyclohexylethylamine function as bifunctional catalysts. beilstein-journals.org The thiourea moiety activates the Michael acceptor (e.g., a nitroolefin) through double hydrogen bonding, while the amine group (often a tertiary amine in the final catalyst structure) activates the Michael donor. This dual activation within a chiral framework brings the reactants together in a highly organized, stereochemically defined transition state, facilitating the enantioselective Michael addition.

Complexation Behavior with Metal Ions

This compound readily forms complexes with a variety of transition metal ions. researchgate.netsemanticscholar.org The nitrogen atom of the amine group possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate covalent bond. This behavior is typical of amines, which are classified as Lewis bases. The formation of these complexes is often achieved by reacting a metal salt with the this compound ligand in a suitable solvent. researchgate.netsysrevpharm.org

A range of platinum(II) and platinum(IV) complexes featuring (R)-(-)-1-cyclohexylethanamine (R-CHEA) have been synthesized and characterized. researchgate.net These include species with the general formulas cis-Pt(R-CHEA)₂X₂ (where X = Cl or I), cis-Pt(R-CHEA)₂(X') (where X' = 1,1-cyclobutanedicarboxylate or oxalate), and Pt(R-CHEA)₂Cl₂X''₂ (where X'' = OH, Cl, OCOCF₃, OCOCCl₃, OCOCH₃, or OCOCH₂CH₃). researchgate.net Similarly, zinc(II) complexes with chiral Schiff base ligands derived from (R)-1-cyclohexylethylamine and salicylaldehyde (B1680747) have been prepared. semanticscholar.org

The stoichiometry of the resulting metal complexes can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. For example, analytical data for some complexes suggest a 1:2 metal-to-ligand ratio. sysrevpharm.org The coordination of this compound to the metal center can be confirmed using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction. researchgate.netsemanticscholar.orgnsf.gov

The coordination of this compound to a metal ion induces changes in both the structural and electronic properties of the ligand and the metal center. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in these complexes. nsf.govbeilstein-journals.orgmdpi.com

In many transition metal complexes, the metal ion adopts a specific coordination geometry, such as octahedral or square planar, which is influenced by the electronic configuration of the metal and the nature of the ligands. beilstein-journals.orgmdpi.com For instance, in some mononuclear complexes, the metal ion is in an octahedral environment, coordinated to the oxygen atoms of other ligands and the nitrogen atom of the amine. mdpi.com The bond lengths between the metal and the coordinating atoms are key structural parameters. beilstein-journals.org

The electronic properties of these complexes can be investigated using techniques like UV-Vis spectroscopy and cyclic voltammetry. semanticscholar.orgrsc.org The absorption spectra of these complexes reveal electronic transitions, such as n-π* and π-π* transitions, which can be influenced by the metal-ligand interaction. semanticscholar.org For example, zinc(II) complexes with Schiff base ligands derived from this compound exhibit fluorescence, with the intensity being dependent on the extent of π-conjugation in the amine ligand. semanticscholar.org

The table below summarizes selected data on the properties of metal complexes involving this compound or related ligands.

| Complex Type | Metal Ion | Key Structural/Electronic Feature | Reference |

| Platinum(II/IV) Complexes | Pt(II), Pt(IV) | Synthesis of various cis- and trans-isomers with different ancillary ligands. | researchgate.net |

| Chiral Schiff Base Complexes | Zn(II) | Exhibit blue fluorescence, with intensity dependent on the π-conjugation of the amine ligand. | semanticscholar.org |

| Organobismuth Complexes | Bi | Hypervalent Bi-N bond observed in the crystal structure. | nsf.gov |

| Rhodium(I) Complexes | Rh(I) | Dienes coordinate in a chelate fashion. | rsc.org |

A significant and novel application of this compound is in the synthesis of chiral hybrid organic-inorganic perovskites. nih.govaps.org Perovskites are a class of materials with a specific crystal structure, and by incorporating a chiral organic cation like (R)-(-)-1-cyclohexylethylammonium or (S)-(+)-1-cyclohexylethylammonium, it is possible to create a chiral perovskite material. nih.gov

In these structures, the inorganic component, typically lead iodide (PbI₃), forms the primary framework that governs the material's semiconducting properties. nih.gov The chiral organic cations, such as those derived from this compound, are integrated into this framework. nih.gov The presence of the chiral organic component breaks the inversion symmetry of the crystal lattice, which is a prerequisite for properties like ferroelectricity and chirality. nih.govaps.org

Specifically, the enantiomers (R)-(-)-1-cyclohexylethylammonium lead iodide (R-CYHEAPbI₃) and (S)-(+)-1-cyclohexylethylammonium lead iodide (S-CYHEAPbI₃) have been successfully synthesized. nih.gov These materials have been identified as one-dimensional chiral and electrically switchable photoferroelectric perovskite semiconductors. nih.gov Structural analysis has confirmed that these chiral perovskites belong to the monoclinic lattice system and the chiral P2₁ space group. aps.org

The development of such chiral perovskites opens up possibilities for new functionalities in materials science, including applications in spintronics and optoelectronics, where the control of spin and light polarization is crucial. nih.govacs.orgnih.gov The ability to transfer chirality from the molecular level (the organic cation) to the bulk material (the perovskite crystal) is a key aspect of this research. nih.gov

Separation and Resolution Techniques for Enantiomers

Principles of Chiral Separation

Diastereomeric Salt Formation

A prevalent method for chiral resolution involves the conversion of a racemic mixture into a pair of diastereomeric derivatives through reaction with a chiral resolving agent. These diastereomers can then be separated by conventional crystallization and subsequently converted back to the individual enantiomers by removing the resolving agent. This process relies on the differing solubilities of the diastereomeric salts, a factor that is challenging to predict.

The process typically involves salt formation between an amine and a carboxylic acid. For instance, racemic 1-cyclohexylethanamine has been successfully resolved using mandelic acid. The choice of the resolving agent and the solvent system is pivotal. The less soluble diastereomer is often the target, with the other being either discarded or racemized for reuse.

Table 1: Examples of Diastereomeric Salt Formation for this compound Resolution

| Resolving Agent | Solvent System | Resulting Enantiomer |

|---|---|---|

| (S)-(-)-2-Chloromandelic acid | Dichloromethane-hexane | (S)-(-)-1-Cyclohexylethanamine |

| (R)-(+)-4-Chloromandelic acid | Dichloromethane-hexane | (R)-(+)-1-Cyclohexylethanamine |

Chromatographic Methods (HPLC, GC, SFC)

Chromatographic techniques are instrumental for both analytical and preparative separation of enantiomers. These methods typically employ a chiral stationary phase (CSP) to achieve separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the direct separation of enantiomers. The separation is achieved by using a chiral stationary phase, and the choice of mobile phase, which can be aqueous or non-aqueous, is crucial for optimizing the resolution.

Gas Chromatography (GC): Chiral GC is a highly selective tool for analyzing enantiomers, particularly for volatile compounds. Separation is achieved using capillary columns coated with chiral stationary phases, often derivatives of cyclodextrins. In some cases, achiral derivatization of the chiral amines is performed to enhance volatility and improve chiral discrimination.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a primary method for chiral separations, offering improved resolution and reduced analysis time compared to HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. Basic additives are often required to improve the peak shapes of basic compounds like amines.

Table 2: Chromatographic Methods for this compound Enantioseparation

| Method | Chiral Stationary Phase (CSP) | Mobile Phase / Additive |

|---|---|---|

| SFC | Polysaccharide-based | CO2-based with basic additive |

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis, particularly in the electrokinetic chromatography (EKC) mode, is an established analytical technique for chiral separations. A water-soluble chiral selector is typically added to the background solution to facilitate the separation of enantiomers. For this compound, a combination of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether has been used as chiral selectors, achieving high resolutions. This method allows for the direct detection of the non-UV-absorbing enantiomers of cyclohexylamine without derivatization.

Advanced Enantiomeric Resolution Strategies

Gas Antisolvent (GAS) Approach for Precipitation

The Gas Antisolvent (GAS) process is a technique used for the precipitation of nanoparticles and can be applied to crystallization-based chiral separations. In this method, a supercritical fluid, often carbon dioxide, acts as an antisolvent. The solute is dissolved in an organic solvent, and the introduction of the supercritical antisolvent leads to a large volume expansion and a reduction in the liquid's density and solvent power, causing the solute to precipitate. The success of this technique is highly dependent on the miscibility of the solvent with the supercritical antisolvent.

Ternary Complex Formation in Chiral Separations

A ternary complex is a complex containing three different molecules bound together. In the context of chiral separations, the formation of a ternary complex between a chiral selector, a co-selector, and the analyte can enhance enantiomeric recognition. For primary amines, the addition of a crown ether to a mobile phase containing cyclodextrins has been shown to improve resolution. This is explained by the formation of a ternary complex between the amine, the cyclodextrin (B1172386), and the crown ether, leading to a more stable and rigid structure that enhances chiral discrimination.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the synthesis and application of chiral compounds like this compound. Various analytical techniques are employed to quantify the relative amounts of each enantiomer in a mixture, typically expressed as enantiomeric excess (ee). High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary method for separation and quantification, while spectroscopic techniques offer valuable insights into the isomeric composition and absolute configuration.

Chiral HPLC for Enantiomeric Excess (ee) Determination

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. The determination of enantiomeric excess (ee) is most commonly achieved using chiral HPLC. uma.esnih.gov This method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation. mdpi.comphenomenex.com

The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation of this compound enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and frequently used for resolving a wide range of chiral compounds, including amines. mdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) have proven effective for the enantioseparation of various chiral amines under normal phase conditions. mdpi.com

In addition to HPLC, other chromatographic and electrophoretic techniques have been successfully applied. Capillary electrophoresis, using a combination of dimethyl-beta-cyclodextrin and a chiral crown ether (18C6H4) as chiral selectors, has achieved high-resolution separation of this compound enantiomers. researchgate.net This method allows for direct detection using a conductivity detector, with reported detection limits as low as 0.5 microM and the ability to determine enantiomeric ratios up to 99:1. researchgate.net

The following table summarizes exemplary conditions used for the chiral separation of this compound and related primary amines.

Table 1: Chromatographic and Electrophoretic Methods for Chiral Separation

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Detection | Analyte(s) |

|---|---|---|---|---|

| Capillary Electrophoresis | Dimethyl-beta-cyclodextrin and 18C6H4 crown ether | Citric acid buffer (pH 2.4) | Contactless Conductivity | This compound, 1-Phenylethylamine |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL-ODH®) | Normal Phase (e.g., n-hexane/ethanol mixtures) | UV | Chiral amines and amides |

Spectroscopic Techniques for Isomeric Characterization

While chromatography is the benchmark for separation and quantification, spectroscopic methods provide essential information for the characterization of enantiomers. Techniques like circular dichroism and nuclear magnetic resonance spectroscopy are invaluable for confirming the identity and stereochemistry of isomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other). nih.gov This characteristic makes CD an effective tool for the qualitative and quantitative analysis of enantiomeric mixtures. nih.govunits.it

For this compound, the (S)-enantiomer has been reported to exhibit a negative Cotton effect in the CD spectrum when complexed. publish.csiro.au The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample. nih.gov By creating a calibration curve plotting the differential extinction coefficient against known enantiopurity, the enantiomeric excess of an unknown sample can be determined. nih.gov This method can be coupled with HPLC (HPLC-CD), where the CD detector can determine the chiral purity of substances as they elute from an achiral column, providing simultaneous assay and enantiomeric purity information for suitable compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard nuclear magnetic resonance (NMR) spectroscopy is inherently "blind" to chirality; in an achiral solvent, the NMR spectra of two enantiomers are identical. nih.govnih.gov This is because the key spectral parameters, such as chemical shifts and coupling constants, are the same for both mirror-image forms. nih.gov

However, chiral discrimination can be achieved by introducing a chiral environment. scispace.com This is typically done in one of two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure chiral agent to form a pair of diastereomers. Diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or in the presence of a chiral solvating agent (also known as a chiral shift reagent). The transient, diastereomeric complexes formed between the solvent/agent and each enantiomer result in different chemical shifts, enabling the resolution of separate signals for each enantiomer in the NMR spectrum. bates.edu

While no specific NMR studies detailing the use of CDAs or CSAs for this compound were found, these established principles are directly applicable for its isomeric characterization and the determination of its enantiomeric purity.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of 1-Cyclohexylethanamine, offering insights into its connectivity and three-dimensional structure.

¹H NMR and ¹³C NMR for Structural Confirmation

The ¹H NMR spectrum of this compound displays signals corresponding to the various protons in the molecule. The protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region, generally between 1.0 and 1.8 ppm. The methine proton on the carbon adjacent to the nitrogen atom gives a signal that is shifted downfield due to the electron-withdrawing effect of the amine group. The methyl group protons on the ethylamine (B1201723) side chain appear as a doublet, coupled to the adjacent methine proton. The amine protons (NH₂) often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the cyclohexyl ring typically resonate in the range of 25-45 ppm. The carbon atom attached to the nitrogen atom is deshielded and appears at a lower field. The methyl carbon of the ethylamine group appears at a higher field.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH₂ | 1.0 - 1.8 | Multiplet |

| Cyclohexyl CH | 1.0 - 1.8 | Multiplet |

| CH-NH₂ | ~ 2.5 - 3.0 | Multiplet |

| CH₃ | ~ 1.0 - 1.2 | Doublet |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl CH₂ | 25 - 30 |

| Cyclohexyl CH | ~ 40 - 45 |

| CH-NH₂ | ~ 50 - 55 |

Conformational Analysis via NMR

The conformational analysis of this compound is centered around the orientation of the ethylamine group on the cyclohexane (B81311) ring and the rotation around the C-C and C-N bonds. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The bulky ethylamine substituent would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

Variable temperature NMR studies can provide information on the conformational equilibrium. At lower temperatures, the interconversion between the two chair forms (with the substituent in the axial and equatorial positions) may become slow enough on the NMR timescale to observe separate signals for each conformer. The relative integrals of these signals can be used to determine the equilibrium constant and the free energy difference between the conformers.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are characterized by the vibrational modes of the amine and alkyl groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the cyclohexyl and ethyl groups appear in the 2850-3000 cm⁻¹ region. The N-H bending vibration (scissoring) is expected to be in the range of 1590-1650 cm⁻¹. The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H and O-H stretching vibrations are typically weak in Raman spectra, the C-C and C-H vibrations of the alkyl framework give rise to strong signals.

Table 3: Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| C-N Stretch | 1000 - 1250 | IR |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.

Molecular Weight and Fragmentation Pattern Analysis

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 127.23 g/mol . rsc.org Due to the presence of a nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the bond between the methine carbon and the cyclohexyl ring. This would result in a stable, nitrogen-containing cation. Another possible fragmentation pathway is the loss of the methyl group.

Table 4: Potential Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [C₇H₁₄N]⁺ | Loss of a methyl radical (•CH₃) |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional model of the molecule's structure can be generated. This method is crucial for unambiguously establishing molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal Structure Determination of Salts and Derivatives

The determination of the crystal structure of a this compound salt would involve mounting a suitable crystal on a diffractometer and collecting diffraction data. wikipedia.org Subsequent data processing and structure solution would reveal the precise atomic coordinates, providing unequivocal proof of the compound's covalent structure and stereochemistry if a single enantiomer is used. Furthermore, the analysis would detail the packing of the ions in the crystal lattice, governed by various intermolecular forces. Some studies note that crystallographic analysis of racemic this compound indicates that the two enantiomers possess different physical properties, such as melting point and density. biosynth.com

Intermolecular Interactions (e.g., Dihydrogen Bonds)

The crystal lattice of a this compound salt is stabilized by a network of intermolecular interactions. mdpi.comsemanticscholar.orgrsc.org As an amine, this compound is a hydrogen bond donor, a property that plays a significant role in its crystal packing. biosynth.com In its protonated (aminium) form within a salt, the -NH3+ group can form strong hydrogen bonds with the counter-ion.

A particularly interesting type of interaction that could be present in certain derivatives is the dihydrogen bond. acs.orgwikipedia.org This is a non-covalent interaction between a protonic hydrogen (from a donor like N-H) and a hydridic hydrogen (from an acceptor like B-H). wikipedia.orgnih.govresearchgate.net For instance, in the crystalline state of amine-borane adducts, dihydrogen bonds play a crucial role in stabilizing the solid-state structure. wikipedia.orgresearchgate.net The interaction involves a close contact between a hydrogen atom with a partial positive charge (Hδ+) and one with a partial negative charge (Hδ−). wikipedia.org Should a crystal structure of a borohydride (B1222165) salt of this compound be determined, the analysis of short H···H contacts would be indicative of such dihydrogen bonds. researchgate.net

Chiroptical Techniques

Chiroptical techniques are a group of analytical methods that provide information about the stereochemistry of chiral molecules by probing their differential interaction with polarized light. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the spatial arrangement of atoms and can be used to study the conformation of molecules in solution. semanticscholar.orgvdoc.pub

In a study of pentaamminecobalt(III) complexes with various asymmetric unidentate amines, the circular dichroism spectrum of the complex containing (S)-1-Cyclohexylethanamine was investigated. publish.csiro.au The study reported that the vicinal effect—the contribution of the chiral ligand to the CD spectrum of the metal complex—from 1-cyclohexylethylamine was comparable in magnitude to that of analogous aromatic compounds. publish.csiro.au This suggests that the bulky and conformationally flexible cyclohexyl group has a significant influence on the dissymmetric perturbation of the chromophoric metal center. The CD spectra for the (S)-amine complexes showed negative Cotton effects, which were found to be somewhat dependent on the solvent but independent of temperature down to -190°C. publish.csiro.au This indicates that the observed rotational strengths are not significantly affected by conformational or solvational equilibria under these conditions. publish.csiro.au

Optical Rotation Measurements

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The measurement of this rotation, using an instrument called a polarimeter, is a fundamental method for characterizing chiral substances. anton-paar.com The specific rotation is a standardized measure of a compound's optical activity.

The enantiomers of this compound rotate plane-polarized light in equal but opposite directions. The (R)-enantiomer is levorotatory (rotates light to the left, denoted by a minus sign), while the (S)-enantiomer is dextrorotatory (rotates light to the right, denoted by a plus sign). A specific value for the optical rotation of (R)-(-)-1-Cyclohexylethylamine has been reported. thermofisher.com

| Enantiomer | Specific Rotation ([α]D) | Conditions |

|---|---|---|

| (R)-(-)-1-Cyclohexylethanamine | -4° ±0.5° | neat |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, used to investigate the electronic structure of molecules like 1-Cyclohexylethanamine. nih.gov This theory allows for the determination of a system's properties based on its electron density. nih.gov

Geometry optimization using DFT is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. nih.gov For this compound, this involves iterative calculations that adjust atomic positions until the net forces on all atoms are negligible. ijntr.org Common methodologies employ hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netacs.orgdergipark.org.tr

Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the molecule's behavior. u-tokyo.ac.jpripublication.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. dergipark.org.tr Other calculated descriptors, such as dipole moment, ionization potential, and electron affinity, provide further insight into the molecule's electronic nature. researchgate.net

Table 1: Representative Electronic Properties Calculable via DFT This table illustrates typical electronic properties that are determined for a molecule like this compound following geometry optimization with DFT methods. The values are representative of what such a calculation would yield.

| Property | Description |

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized, ground state. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge distribution. |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. |

Note: The specific values for these properties would be obtained from the output of a DFT software package like Gaussian 09. ijntr.orgdergipark.org.tr

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in chemical reactions. nih.gov By modeling the potential energy surfaces of reaction pathways, chemists can identify transition states and calculate their corresponding activation energies. mdpi.com A lower activation energy indicates a more favorable reaction pathway. mdpi.com

For instance, in reactions involving nucleophilic or electrophilic attack, DFT can be used to compute reactivity indices. These indices, derived from the electronic structure, help predict which sites on the molecule are most susceptible to reaction. This approach allows for the rationalization of regioselectivity and stereoselectivity observed in experiments. beilstein-journals.org Comparing the stability of different product isomers and the activation barriers leading to them provides a theoretical basis for understanding why one product is formed preferentially over another. nih.gov The combination of DFT modeling with experimental kinetic studies can validate hypotheses about reaction mechanisms and the influence of steric and electronic factors on selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. beilstein-journals.orgresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound. beilstein-journals.org

The flexibility of this compound is a key determinant of its interactions and properties. MD simulations are well-suited to explore its conformational landscape. A significant dynamic process in this molecule is the chair-to-chair interconversion of the cyclohexane (B81311) ring. nih.gov MD simulations performed at various temperatures can reveal the energy barriers associated with this ring inversion and other conformational changes, such as the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain. mdpi.comnih.gov

These simulations can track the trajectory of each atom, revealing the preferred orientations (conformers) of the molecule and the transitions between them. nih.gov By analyzing the simulation, researchers can determine the relative populations of different conformers based on a Boltzmann distribution. nih.gov Furthermore, when simulated in a solvent, MD provides insights into the explicit interactions between this compound and surrounding solvent molecules, such as hydrogen bonding, which can influence its conformational preferences and reactivity. ulakbim.gov.tr

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical regression or classification models that relate the chemical structure of compounds to their biological activity or chemical reactivity. acs.orgtorvergata.it For this compound, a QSAR or Quantitative Structure-Reactivity Relationship (QSRR) model could be developed to predict its performance in various applications, such as catalysis. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ulakbim.gov.tr These descriptors are categorized based on the information they encode:

Topological Descriptors: Based on the 2D graph representation of the molecule, describing atomic connectivity and branching.

Electronic Descriptors: Derived from quantum chemical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and partial atomic charges. dergipark.org.tr

Steric Descriptors: Quantify the three-dimensional size and shape of the molecule or its substituents.

Chirality Descriptors: Specifically designed to distinguish between stereoisomers, which is crucial for chiral molecules like this compound. nih.govmdpi.com

Once a diverse set of descriptors is calculated for a series of related compounds, statistical methods are used to build a mathematical equation that correlates these descriptors with the observed activity or reactivity. nih.gov A robust QSAR model can then be used to predict the properties of new, untested compounds, guiding synthetic efforts toward molecules with desired characteristics.

Table 2: Types of Molecular Descriptors for QSAR/QSRR Studies

| Descriptor Class | Examples | Information Encoded |

| Topological | Connectivity indices, Wiener index | Molecular size, shape, branching, and complexity. |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, polarizability, reactivity sites. |

| Steric | Molar volume, Surface area, Sterimol parameters | van der Waals volume, spatial arrangement of atoms. |

| Chiral | Chirality codes, Relative Chirality Indices (RCIs) | Three-dimensional arrangement of atoms at a chiral center. mdpi.com |

Modeling of Chiral Recognition Mechanisms

As a chiral amine, this compound exists as two non-superimposable mirror images (enantiomers). Understanding the mechanism by which these enantiomers are distinguished by other chiral molecules is critical for their separation and for applications in asymmetric synthesis. Computational modeling plays a vital role in elucidating these chiral recognition mechanisms at the molecular level. mdpi.com

Studies on the enantiomeric separation of 1-cyclohexylethylamine have successfully employed chiral selectors like cyclodextrins and chiral crown ethers. researchgate.net Molecular modeling techniques, such as docking simulations and DFT calculations, are used to investigate the non-covalent interactions responsible for the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. rsc.org

For example, a proposed mechanism for recognition by a mixture of dimethyl-beta-cyclodextrin (B157424) and a chiral crown ether involves the formation of a ternary "sandwich" complex. researchgate.net In this model, the amine group of this compound is thought to insert into the cyclodextrin (B1172386) cavity while simultaneously interacting with the crown ether via its protonated amine group. researchgate.net The stability of these complexes differs for the R- and S-enantiomers due to subtle differences in steric fit and the strength of weak interactions, such as hydrogen bonds or CH-π interactions. rsc.org By calculating the binding energies of these diastereomeric complexes, computational models can predict which enantiomer will bind more strongly, thus explaining the observed elution order in chiral chromatography or migration order in capillary electrophoresis. researchgate.net

Applications in Advanced Materials and Specialized Fields

Chiral Auxiliaries and Resolving Agents

1-Cyclohexylethanamine serves as a crucial chiral auxiliary in asymmetric synthesis. Its chiral center influences the stereochemical outcome of reactions, enabling the production of enantiomerically pure compounds. This is particularly significant in pharmaceutical development, where the chirality of a drug can profoundly impact its efficacy and safety. The (S)-enantiomer, for instance, is noted for its ability to act as a chiral auxiliary, guiding the formation of specific stereoisomers.

Furthermore, this compound is employed as a resolving agent for the separation of racemic mixtures. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk This process is essential for obtaining pure enantiomers from a mixture, a critical step in the synthesis of many bioactive molecules and pharmaceuticals. For example, it has been successfully used to resolve chloromandelic acid, an important intermediate in the synthesis of clopidogrel, an antiplatelet medication.

Ligands for Molecular Recognition

The molecular structure of this compound makes it a suitable candidate for use as a ligand in molecular recognition. nih.gov The nitrogen atom in the amine group can act as a binding site, and the chiral nature of the molecule allows for enantioselective recognition of other chiral molecules. scientificlabs.co.uk This property is valuable in the development of synthetic receptors and sensors capable of distinguishing between different enantiomers. scientificlabs.co.uknih.gov For instance, chiral calix cymitquimica.comarene Schiff base derivatives prepared using (R)-(-)-1-Cyclohexylethanamine have shown potential for the enantioselective recognition of amines. chemicalbook.comscientificlabs.co.uk

Components in Functional Materials

The unique structural and chiral characteristics of this compound have led to its incorporation into various functional materials, imparting specific properties to the resulting products.

Chiral Photovoltaic Ferroelectric Perovskites

Recent research has highlighted the use of the enantiomers of this compound, (R)-(-)-1-cyclohexylethylamine (R-CHEA) and (S)-(+)-1-cyclohexylethylamine (S-CHEA), in the formation of chiral hybrid perovskites. aps.orgacs.org These materials exhibit promising optoelectronic and spintronic properties. aps.org The incorporation of these chiral organic cations into the perovskite lattice induces chirality and breaks inversion symmetry, leading to ferroelectricity. aps.org

Specifically, a one-dimensional perovskite, (R)-(-)-1-cyclohexylethylammonium)/(S)-(+)-1 cyclohexylethylammonium) PbI3, has been synthesized and characterized as a chiral, switchable photovoltaic ferroelectric material. researchgate.netnih.govosti.gov This material demonstrates semiconducting and ferroelectric properties, with a ferroelectric-paraelectric phase transition observed at elevated temperatures. researchgate.netnih.gov The chirality is confirmed by circular dichroism spectroscopy. researchgate.netnih.gov The development of such materials opens avenues for exploring new physical phenomena where chirality, spin, and ferroelectricity are coupled. nih.govosti.gov

Intermediates in Specialized Synthesis

This compound and its derivatives are important intermediates in the synthesis of a variety of specialized chemicals, including those used in agriculture and polymer science.

Agrochemical Intermediates (e.g., herbicides, pesticides)

The chiral nature of this compound is beneficial in the production of agrochemicals, where stereochemistry can influence biological activity. cymitquimica.comchemimpex.com It serves as an intermediate in the formulation of herbicides and pesticides. chemimpex.comchemimpex.com The use of specific enantiomers can lead to more effective and selective agrochemicals, potentially reducing environmental impact. chemimpex.com

Environmental Considerations in Research and Development